(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Chiral Synthesis Enantiomeric Purity Optical Rotation

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (CAS 90600-20-7), also known as Boc-L-allylglycine, is a chiral, non-proteinogenic α-amino acid derivative. It is characterized by a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and an allyl side chain.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 90600-20-7
Cat. No. B143895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
CAS90600-20-7
Synonyms(S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid;  BOC-L-Allylglycine;  N-(tert-Butoxycarbonyl)-(S)-allylglycine;  N-BOC-L-Allylglycine;  N-tert-Butoxycarbonyl-L-allylglycine;  (S)-N-Boc-Allylglycine; 
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=C)C(=O)O
InChIInChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKeyBUPDPLXLAKNJMI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

90600-20-7: (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid as a Specialized Boc-Protected L-Allylglycine Building Block


(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (CAS 90600-20-7), also known as Boc-L-allylglycine, is a chiral, non-proteinogenic α-amino acid derivative. It is characterized by a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and an allyl side chain . This structural configuration renders it a valuable intermediate in peptide synthesis and medicinal chemistry, where it serves as a precursor for introducing conformationally constrained residues and for enabling subsequent orthogonal chemical modifications via olefin metathesis .

Procurement Rationale for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: The Pitfalls of Analog Substitution in Asymmetric Synthesis


Substituting (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (Boc-L-allylglycine) with its D-enantiomer (Boc-D-allylglycine) or the unprotected L-allylglycine is not a trivial or acceptable alternative in research and industrial workflows. The D-enantiomer, (R)-N-Boc-allylglycine, will produce the opposite stereoisomer of a target molecule, which can be detrimental or inactive in chiral environments . Using unprotected L-allylglycine bypasses the orthogonal protection afforded by the Boc group, compromising synthetic strategies reliant on selective amine deprotection during multi-step peptide assemblies . Furthermore, generic substitutes may lack the verified high enantiomeric excess and specific reactivity profile that are critical for reproducible outcomes in advanced syntheses, such as ring-closing metathesis or the preparation of complex macrocycles .

Quantitative Differentiation of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (90600-20-7) from Closest Analogs


Stereochemical Integrity: Defined Optical Rotation Distinguishes L-Enantiomer from its D-Counterpart

The target compound, Boc-L-allylglycine, exhibits a specific optical rotation of +9.5° to +12.5° (c=1, CH3OH), which is a direct measure of its (S)-configuration and chiral purity . This value is distinct from and opposite in sign to the optical rotation of its enantiomer, (R)-N-Boc-allylglycine, which has a reported range of -9.5° to -12.5° under identical conditions . This quantification ensures procurement of the correct stereoisomer for asymmetric applications.

Chiral Synthesis Enantiomeric Purity Optical Rotation

High Enantiomeric Excess: Quantifying Chiral Purity Against a Common Baseline

A key procurement specification for chiral compounds is enantiomeric excess (ee). For (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, a common commercially available form as its dicyclohexylamine (DCHA) salt guarantees a minimum enantiomeric excess of 98.0% . This is notably higher than the minimum purity reported for some other non-natural amino acid derivatives, such as L-allylglycine itself, which may have lower or unspecified ee values . This high ee value ensures that the compound provides a reliable, stereochemically pure starting point for asymmetric syntheses.

Enantiomeric Excess Chiral HPLC Peptide Synthesis

Synthetic Efficiency: A Demonstrated High-Yield Route to Orthogonally Protected Amino Acid

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid from L-allylglycine is documented to proceed with a 100% yield under specific conditions [1]. This high efficiency contrasts with many other Boc protection reactions on amino acids, which can be plagued by side reactions or incomplete conversion, resulting in lower yields and more demanding purifications [2]. This quantitative advantage translates directly to a more cost-effective and scalable process for this specific building block.

Synthesis Yield Process Chemistry Scale-up

Orthogonal Reactivity: Allyl Group Enables Unique Ring-Closing Metathesis for Conformationally Constrained Peptidomimetics

The allyl side chain of Boc-L-allylglycine provides a unique handle for olefin metathesis, a reaction not possible with common amino acids like alanine or valine [1]. This has been quantitatively demonstrated in the synthesis of medium-sized α-aminolactams, where the amidation of optically active N-Boc-allylglycine derivatives followed by ring-closing metathesis (RCM) yields these conformationally restricted structures in good yield . This orthogonal reactivity allows for the introduction of macrocyclic constraints that are critical for modulating peptide stability and biological activity, a feature absent in simpler, non-olefinic analogs.

Ring-Closing Metathesis Peptidomimetics Conformational Constraint

Validated Precursor for Bioactive Peptidomimetics: Demonstrated Utility in Generating Glycosidase Inhibitors

N-Boc-allylglycine has been quantitatively validated as a key intermediate in the synthesis of bioactive molecules. A cross-aldol reaction of an N-Boc-allylglycine derivative, followed by ring-closing metathesis, provided common intermediates for the synthesis of both enantiomers of hydroxypipecolic acid derivatives [1]. Specific derivatives (l-23 and l-29) from this pathway were shown to have potent inhibitory activity against β-glucuronidase, with IC50 values in the low micromolar range [2]. This contrasts with simpler Boc-amino acids which lack the structural complexity to yield such bioactive scaffolds.

Glycosidase Inhibitor Medicinal Chemistry Peptidomimetic

Enhanced Handling Properties via DCHA Salt Form: Solid-State Stability for Precise Weighing and Storage

While the free acid form of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a viscous liquid or oil , it is commonly offered as a dicyclohexylamine (DCHA) salt, which is a stable, white to off-white crystalline powder with a defined melting point of 123-124°C . This physical property difference is critical; the crystalline salt form allows for accurate weighing and handling on a milligram scale, reduces the risk of degradation or polymerization during storage, and simplifies its use in automated solid-phase peptide synthesizers. This contrasts with the free acid form, which is more difficult to handle precisely and may have a shorter shelf life.

Salt Form Stability Formulation Weighing Accuracy

Definitive Research and Industrial Applications of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid


Solid-Phase Synthesis of Conformationally Constrained Peptidomimetics

The high enantiomeric purity (≥98% ee) and the availability of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid as a stable DCHA salt make it ideally suited for incorporation into automated solid-phase peptide synthesizers . The allyl side chain provides a unique handle for on-resin ring-closing metathesis, enabling the creation of stapled peptides and macrocycles designed to mimic α-helices or β-turns. This methodology is essential for developing peptidomimetic drug candidates with enhanced proteolytic stability and target binding affinity, as demonstrated in the synthesis of α-aminolactams and glycosidase inhibitors .

Asymmetric Synthesis of Natural Product Analogs and Enzyme Inhibitors

The compound's defined (S)-configuration, verified by its specific optical rotation (+9.5° to +12.5°), is critical for asymmetric synthesis . Its use as a chiral building block allows researchers to construct complex, stereochemically pure molecules, such as hydroxypipecolic acid derivatives, which are analogs of the toxic mushroom natural product baikiain. These syntheses have yielded potent and selective inhibitors of therapeutically relevant enzymes like β-glucuronidase, showcasing a direct pipeline from this chiral intermediate to novel bioactive chemical probes .

Scalable Synthesis of Orthogonally Protected Amino Acid Intermediates

The documented 100% synthetic yield for its preparation from L-allylglycine under mild conditions supports its use in larger-scale, cost-sensitive applications . This high efficiency, combined with the orthogonal protection strategy (Boc on the amine, free carboxylic acid), makes it a highly attractive building block for process chemistry. It can be reliably incorporated into multi-kilogram syntheses of complex peptides, reducing overall cost of goods and minimizing waste generation compared to routes using lower-yielding or less versatile intermediates .

Development of Novel Bioconjugation Reagents and Materials

The terminal alkene in the allyl side chain is not only reactive in metathesis but can also undergo other chemoselective reactions, such as thiol-ene 'click' chemistry. This property is exploited to conjugate the amino acid or its derived peptides to polymers, surfaces, or imaging agents . The Boc group ensures that this conjugation occurs only at the desired side chain, allowing for the subsequent deprotection and use of the amine for further elaboration or biological recognition. This orthogonal reactivity profile is essential for creating well-defined bioconjugates and functional materials .

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